1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is a related compound . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O .
Synthesis Analysis
While the specific synthesis process for “1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine” is not available, a similar compound “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” can be synthesized by adding methylhydrazine to a stirred solution of ethyl 4,4,4-trifluoromethylacetoacetate and ethanol at room temperature .Molecular Structure Analysis
The InChI code for “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is 1S/C6H4ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 .Physical and Chemical Properties Analysis
The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” has a melting point of 200-202°C . It is a white to yellow solid or semi-solid or liquid .Scientific Research Applications
Structural Analysis and Isomorphism
- Studies have delved into the structural characteristics and isomorphism of compounds closely related to 1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine. Specifically, isomorphous structures involving methyl- and chloro-substituted heterocyclic compounds, such as pyrazolo[3,4-b]pyridin, have been identified to obey the chlorine-methyl (Cl-Me) exchange rule, highlighting the intricate structural similarities and extensive disorder within these molecules (Swamy et al., 2013). Furthermore, the crystal structures of compounds like imidazole-4-imines have demonstrated isomorphism, providing insights into the robust repetition of weak interactions in the crystal structures of such compounds (Skrzypiec et al., 2012).
Antimicrobial and Anticancer Properties
- Certain derivatives of the pyrazole moiety have shown promising antimicrobial and anticancer properties. Notably, novel pyrazole derivatives have been synthesized, characterized, and evaluated for their potential as antimicrobial and anticancer agents. Among these, compounds with the pyrazole moiety have exhibited higher anticancer activity than reference drugs and have demonstrated significant antimicrobial activity (Hafez et al., 2016). Furthermore, some derivatives have shown promising activity against respiratory syncytial virus (RSV), with structural modifications affecting their antiviral activity and cytotoxicity (Fioravanti et al., 2015).
Synthesis and Structural Characterization
- The synthesis and structural characterization of compounds with the pyrazole moiety have been a significant focus of research. The creation of complex molecules involving the pyrazole ring has been reported, with detailed structural analysis aiding in the understanding of their properties and potential applications. These studies provide a foundation for the development of new compounds with specified properties for various applications (Katariya et al., 2021).
Safety and Hazards
The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” has several hazard statements: H302-H312-H315-H319-H332-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3/c1-20-11(14)9(10(19-20)12(15,16)17)6-18-8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYAOOQESBNWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.